molecular formula C21H21N3O2 B2837190 2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1903344-86-4

2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2837190
CAS No.: 1903344-86-4
M. Wt: 347.418
InChI Key: FFZMBKNGONNYQC-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a synthetically versatile scaffold incorporating both pyridine and quinoline heterocyclic systems, linked through a piperidine-ethanone core. Such a structure is of significant interest in medicinal chemistry and drug discovery, particularly for the exploration of novel kinase inhibitors or other biologically relevant targets where these pharmacophores are commonly employed . The presence of the quinoline-8-yloxy group suggests potential for interaction with various enzymatic sites. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high quality and consistency of this compound for their investigative applications in a controlled laboratory environment.

Properties

IUPAC Name

2-pyridin-3-yl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(14-16-4-2-10-22-15-16)24-12-8-18(9-13-24)26-19-7-1-5-17-6-3-11-23-21(17)19/h1-7,10-11,15,18H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZMBKNGONNYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include a pyridine ring, a quinoline moiety, and a piperidine group. These components suggest potential for diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.

Structural Overview

The compound can be classified as an aromatic ketone due to the presence of the ethanone functional group. Its structural formula indicates that it may exhibit interesting chemical reactivity and biological properties stemming from the diverse functionalities present in its molecular architecture.

Feature Description
IUPAC Name This compound
Molecular Formula C19H20N2O2
Molecular Weight 320.38 g/mol

Anti-inflammatory Properties

Research indicates that compounds containing both pyridine and quinoline moieties often exhibit significant anti-inflammatory activities. For instance, related quinoline derivatives have been evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that the presence of these functional groups may enhance anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro evaluations of similar quinoline derivatives have shown promising results against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives have demonstrated significant cytotoxicity with IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating potential applications in cancer therapy .

Synthesis and Evaluation

A study focused on synthesizing derivatives from this compound highlighted its structural modifications that could enhance biological efficacy. The synthesis involved using various reaction conditions to optimize yield and purity while maintaining biological activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine-based derivatives suggest that specific structural features, such as the ether linkage between quinoline and piperidine, are critical for their inhibitory activity against influenza viruses . This insight can guide further modifications to enhance the biological profile of this compound.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of piperidine, including those with quinoline linkages, exhibit significant antiviral properties. A study highlighted the structure-activity relationship (SAR) of piperidine-based compounds, revealing that modifications can enhance their efficacy against influenza viruses. For instance, certain analogs demonstrated EC50 values as low as 0.05 μM against various strains of influenza, suggesting that similar modifications to 2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone could yield potent antiviral agents .

Cancer Therapeutics

The compound's design aligns with the need for novel anticancer agents targeting specific pathways involved in tumorigenesis. Research on piperidine derivatives has shown their potential to inhibit c-KIT kinase, a critical player in gastrointestinal stromal tumors (GIST) and other malignancies. Compounds that effectively inhibit this kinase can serve as promising candidates for cancer treatment . Given the structural similarities, this compound may also exhibit similar inhibitory effects.

Antimicrobial Properties

The synthesis of various piperidine derivatives has been linked to antimicrobial activity against both bacterial and fungal pathogens. For example, compounds derived from similar structures have shown efficacy against pathogens like Xanthomonas axonopodis and Fusarium solani. The potential application of this compound in this domain remains an area for further exploration .

Case Studies

StudyApplicationFindings
Antiviral Screening Influenza Virus InhibitionIdentified compounds with EC50 values < 0.05 μM; suggests potential for derivatives of this compound to exhibit similar activity .
Cancer Research c-KIT Kinase InhibitionDemonstrated that certain piperidine derivatives inhibit c-KIT across mutations; indicates potential for targeting similar pathways with the compound .
Antimicrobial Efficacy Bacterial and Fungal PathogensEvaluated various piperidine derivatives against key pathogens; suggests further investigation into the antimicrobial properties of related compounds .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under specific conditions. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, or chromium-based oxidants like CrO₃.

  • Products : Formation of carboxylic acid derivatives via cleavage of the ethanone group.

Supporting Evidence :
Similar ethanone-containing analogs, such as 2-ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, were oxidized to carboxylic acids using KMnO₄ .

Reduction Reactions

The ketone functionality is susceptible to reduction:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Products : Corresponding secondary alcohol derivatives.

Example :
2 Pyridin 3 yl 1 4 quinolin 8 yloxy piperidin 1 yl ethanoneNaBH4,EtOH2 Pyridin 3 yl 1 4 quinolin 8 yloxy piperidin 1 yl ethanol\text{2 Pyridin 3 yl 1 4 quinolin 8 yloxy piperidin 1 yl ethanone}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{2 Pyridin 3 yl 1 4 quinolin 8 yloxy piperidin 1 yl ethanol}

Supporting Evidence :
Reduction of analogous ethanones to alcohols using NaBH₄ is well-documented .

Nucleophilic Substitution

The quinolin-8-yloxy and pyridin-3-yl groups participate in substitution reactions:

Site Reagents Products
Piperidine C-4 positionHalogenating agents (e.g., PCl₅)Chlorinated derivatives (e.g., 4-chloro-piperidine analogs)
Pyridine ringElectrophilic aromatic substitutionNitro-, bromo-, or methyl-substituted pyridine derivatives

Key Observations :

  • The quinoline oxygen acts as a leaving group in SN2 reactions under basic conditions .

  • Pyridine substitution often requires directing groups for regioselectivity .

Cross-Coupling Reactions

The compound’s aromatic systems enable transition metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling :

    • Reagents : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃.

    • Products : Biaryl derivatives via coupling at the quinoline or pyridine rings .

  • Buchwald-Hartwig Amination :

    • Reagents : Pd₂(dba)₃, Xantphos, amines.

    • Products : Aminated derivatives at the quinoline 8-position .

Cyclization and Heterocycle Formation

The ethanone group facilitates cyclization to form fused heterocycles:

  • Reagents/Conditions : Hydrazine (NH₂NH₂) in ethanol under reflux.

  • Products : Pyrazoline or triazole derivatives via condensation .

Example :
Ethanone+Hydrazine1 3 4 Oxadiazole derivatives\text{Ethanone}+\text{Hydrazine}\rightarrow \text{1 3 4 Oxadiazole derivatives}

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

Compound Key Reaction Distinct Feature
2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanoneQuinoline-directed substitutionEnhanced steric hindrance at piperidine C-4 position
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)ethanone Piperidine ring alkylationHigher reactivity at the ethanone group
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine Cross-coupling with aryl halidesGreater catalytic efficiency in Pd-mediated reactions

Mechanistic Insights

  • Oxidation Mechanism : The ethanone group undergoes keto-enol tautomerism, facilitating radical intermediates during oxidation .

  • Reduction Pathway : Hydride attack at the carbonyl carbon proceeds via a tetrahedral intermediate .

Comparison with Similar Compounds

CYP51 Inhibitors (UDO and UDD)

Two pyridine-based derivatives, (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), share structural similarities with the target compound. Both UDO and UDD inhibit the non-azolic CYP51 enzyme and demonstrate anti-T. cruzi efficacy comparable to posaconazole, a clinical antifungal agent . Key differences include:

  • Substituent Groups : UDO incorporates a piperazine ring and trifluoromethylphenyl group, while UDD features a trifluoromethylpyridyl substituent.
  • Activity : Both compounds achieve IC₅₀ values in the low micromolar range against T. cruzi, similar to the target compound’s inferred activity based on structural homology.

Amide Isomerization Studies

2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1) was studied for amide bond isomerization using variable-temperature NMR. Key findings:

  • Isomerization Behavior : At 20°C, distinct chemical shifts for protons and carbons near the amide bond indicate restricted rotation. At elevated temperatures, isomerization accelerates, reducing chemical shift differences (fusion at 380 s⁻¹ rate constant, energy barrier ~67 kJ/mol) .
  • Relevance: The target compound’s ethanone bridge may exhibit similar dynamic behavior, affecting its pharmacokinetic stability.

Patent-Derived Analogues

A patent compound, 2-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (C47), shares the ethanone-piperidine core but substitutes quinoline with a boronate-containing heterocycle. This modification likely enhances solubility or bioavailability, though specific data are unavailable .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Target/Application Key Properties Reference
2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone Piperidine-ethanone-pyridine Quinolin-8-yloxy CYP51 inhibition (inferred) Steric hindrance from quinoline [1,3]
UDO Piperazine-ethanone-pyridine Trifluoromethylphenyl, 4-chlorophenyl CYP51 inhibition (anti-T. cruzi) IC₅₀ ≈ posaconazole [1]
UDD Piperidine-pyridine-amine Trifluoromethylpyridyl CYP51 inhibition (anti-T. cruzi) Enhanced lipophilicity [1]
Compound 1 Piperidine-ethanone 3,5-Dinitrophenyl Isomerization study ΔG‡ = 67 kJ/mol (isomerization barrier) [2]
C47 (Patent compound) Piperazine-ethanone-boronate Benzooxaborole Intermediate/undisclosed Improved solubility (hypothesized) [3]

Research Findings and Implications

  • Physicochemical Stability : The isomerization dynamics observed in Compound 2 underscore the need for temperature-controlled storage or formulation adjustments to maintain stability .
  • Synthetic Feasibility: Patent-derived analogs (e.g., C47) highlight the versatility of ethanone-piperidine scaffolds in medicinal chemistry, enabling rapid derivatization for optimized properties .

Q & A

Q. (Advanced)

  • Fluorine Substitution : Introduced at the quinoline or pyridine ring (e.g., 2-fluorophenoxy analogs) enhances lipophilicity, improving blood-brain barrier penetration and target binding affinity .
  • Sulfur-Containing Groups : Thioether or sulfonyl groups (e.g., cyclopentylthio in related compounds) modulate electron density, affecting interactions with enzymes like kinases or cytochrome P450 .
  • Piperidine Modifications : N-methylation or hydroxylation alters conformational flexibility, influencing receptor selectivity (e.g., GPCR vs. kinase targets) .

What experimental design considerations are critical for evaluating biological activity?

Q. (Advanced)

  • Target Selection : Prioritize receptors/enzymes with homology to known quinoline-piperidine targets (e.g., serotonin receptors, PARP enzymes) .
  • In Vitro Assays : Use cell lines expressing fluorescent reporters (e.g., HEK293T for GPCR studies) to quantify dose-response curves (IC50/EC50) .
  • Control for Degradation : Organic degradation in biological matrices (e.g., plasma) requires stabilizing agents (e.g., EDTA) and continuous cooling during sample storage .

How can contradictions in reported biological data be resolved?

Q. (Advanced)

  • Meta-Analysis of SAR : Compare activity trends across analogs (e.g., 3-pyridinyl vs. 4-pyridinyl substitution) to identify conserved pharmacophores .
  • Structural Elucidation : X-ray crystallography or molecular docking studies clarify binding modes, resolving discrepancies in IC50 values .
  • Reproducibility Checks : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

What are the limitations of current synthetic and biological studies?

Q. (Advanced)

  • Synthetic Scalability : Multi-step routes (5–7 steps) suffer from low overall yields (<30%); continuous flow reactors could improve efficiency .
  • Biological Specificity : Off-target effects (e.g., hERG channel inhibition) are underreported; computational toxicity screening (e.g., ProTox-II) is recommended .
  • Data Variability : Limited sample sizes in initial studies (e.g., n=3 replicates) reduce statistical power; collaborative multi-lab validation is critical .

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